molecular formula C17H16ClNO5S B13161454 Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate

Cat. No.: B13161454
M. Wt: 381.8 g/mol
InChI Key: SDEMXOXLEKUJJL-UHFFFAOYSA-N
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Description

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a chemical compound with the molecular formula C17H16ClNO5S. It is primarily used for research purposes and has applications in various scientific fields. This compound is known for its unique structure, which includes a benzopyran ring and a chlorosulfonyl group, making it a valuable subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid and benzopyran derivatives .

Scientific Research Applications

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This reactivity is exploited in various biochemical assays to study enzyme functions and pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the benzopyran ring and chlorosulfonyl group.

    Benzyl N-(chlorosulfonyl)carbamate: Lacks the benzopyran ring but contains the chlorosulfonyl group.

Uniqueness

Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is unique due to its combination of a benzopyran ring and a chlorosulfonyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

IUPAC Name

benzyl N-(8-chlorosulfonyl-3,4-dihydro-2H-chromen-3-yl)carbamate

InChI

InChI=1S/C17H16ClNO5S/c18-25(21,22)15-8-4-7-13-9-14(11-23-16(13)15)19-17(20)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,20)

InChI Key

SDEMXOXLEKUJJL-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2S(=O)(=O)Cl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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